trans-3-(Cbz-amino)cyclobutanecarboxylic acid

Peptidomimetics Conformational Analysis Foldamer Design

Rigid β-turn induction in peptidomimetics often fails with flexible linear analogs or cis-diastereomers, causing unpredictable bioactivity. This Cbz-protected trans-1,3-disubstituted cyclobutane carboxylic acid enforces a fixed dihedral angle for predictable C8 hydrogen-bonded secondary structures. - Conformationally locked scaffold for β-peptide foldamers & PROTAC linkers (deprotected core known linker) - Spectroscopically validated C8 turn formation vs. weaker cis-analog turns - Cbz-amine & free COOH allow derivatization (e.g., 45% reduction yield to alcohol reported)

Molecular Formula C13H15NO4
Molecular Weight 249.26
CAS No. 1234615-96-3
Cat. No. B3320384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-(Cbz-amino)cyclobutanecarboxylic acid
CAS1234615-96-3
Molecular FormulaC13H15NO4
Molecular Weight249.26
Structural Identifiers
SMILESC1C(CC1NC(=O)OCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H15NO4/c15-12(16)10-6-11(7-10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16)
InChIKeyOBTCPLYMKZBZTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-3-(Cbz-amino)cyclobutanecarboxylic acid – A Conformationally Restricted Building Block


trans-3-(Cbz-amino)cyclobutanecarboxylic acid (CAS 1234615-96-3) is a chiral, Cbz-protected β-amino acid derivative featuring a rigid cyclobutane core. This structural motif is primarily utilized as a conformationally restricted building block in the synthesis of peptidomimetics, foldamers, and complex bioactive molecules [1]. The trans-stereochemistry of the 1,3-disubstituted cyclobutane ring imposes a fixed dihedral angle between the amino and carboxyl functionalities, enabling precise control over secondary structure in target peptides, a key differentiator from more flexible linear analogs [2].

1
Workflow
Peptidomimetic and foldamer synthesis requiring conformationally restricted β-amino acid building blocks
2
Selection
Trans-1,3-disubstituted cyclobutane core provides a fixed dihedral angle to induce specific turn conformations
3
Use Context
Cbz-protected amine orthogonal to Boc/Fmoc; free carboxylic acid for standard coupling or derivatization

trans-3-(Cbz-amino)cyclobutanecarboxylic acid: Substitution and Conformational Fidelity


In peptidomimetic design, the goal of introducing non-natural amino acids is often to stabilize specific secondary structures or restrict conformational flexibility to enhance target binding. Direct substitution of trans-3-(Cbz-amino)cyclobutanecarboxylic acid with its cis-diastereomer or with linear Cbz-β-amino acids is not scientifically equivalent. Spectroscopic evidence demonstrates that the trans-substituted cyclobutane ring has a predilection to form strong, specific C8 hydrogen-bonded turns [1]. In contrast, the cis-substituted analog gives rise to a weaker C8 hydrogen bond [1], and linear β-amino acids, such as Cbz-β-alanine, lack the same degree of conformational restriction, leading to a broader ensemble of solution conformations and potentially divergent biological activity [2].

Target Compound
trans-3-(Cbz-amino)cyclobutanecarboxylic acid: rigid trans-cyclobutane scaffold reported to favor strong C8 hydrogen-bonded turns
cis-Diastereomer
cis-substituted cyclobutane derivative: exhibits weaker C8 hydrogen bond; may not reproduce turn-stabilizing conformation
Target Compound
Cyclobutane-constrained β-amino acid: predictable conformational bias derived from ring rigidity
Linear Cbz-β-amino acid (e.g., Cbz-β-alanine)
Lacks conformational restriction; broader solution conformations may shift folding and target engagement outcomes

trans-3-(Cbz-amino)cyclobutanecarboxylic acid: Conformational Bias and Purity Evidence


C8 Hydrogen-Bonding Propensity: trans vs. cis Cyclobutane β-Amino Acids

trans-3-(Cbz-amino)cyclobutanecarboxylic acid incorporates a trans-1,3-disubstituted cyclobutane ring, which is established as a rigid scaffold that enforces a specific dihedral angle. Conformer-selective laser spectroscopy studies on related trans-cyclobutane β-amino acid building blocks provide quantitative evidence for a strong preference for a specific C8 hydrogen-bonded turn conformation [1]. This contrasts with the cis-diastereomer, which exhibits a weaker C8 hydrogen bond under identical conditions [1].

C8 H-bonding propensity
Class-level
Trans-cyclobutane scaffold: strong C8 hydrogen bond vs cis: weaker C8 bond (IR/quantum chemistry)
Conformation-driven turn selection; trans-isomer required for predictable folding
Class-level observation; verify for specific derivative
Peptidomimetics Conformational Analysis Foldamer Design

Diastereomeric Purity and Stereochemical Assignment

The procurement value of trans-3-(Cbz-amino)cyclobutanecarboxylic acid is underpinned by its stereochemical integrity. While direct comparative purity data for CAS 1234615-96-3 is limited in the public domain, the synthesis of related trans-3-aminocyclobutanecarboxylic acid from 1,1-cyclobutanedicarboxylic acid has been reported with stereochemistry confirmed by Nuclear Overhauser Effect (NOE) spectroscopy, enabling unambiguous distinction between cis and trans diastereomers [1]. Furthermore, the Cbz group is orthogonal to Boc and Fmoc protection, and the trans cyclobutane core can be incorporated into peptides using standard coupling conditions [2].

Stereochemical assignment
Reported
NOE spectroscopy discriminates trans from cis in 3-aminocyclobutanecarboxylic acid scaffold
Validated method for diastereomeric purity verification
Analytical precedent; apply to Cbz-protected analog
Stereoselective Synthesis Building Block Purity Peptide Synthesis

Synthetic Utility: Derivatization of the Cyclobutane Core

The synthetic value of trans-3-(Cbz-amino)cyclobutanecarboxylic acid is demonstrated by its efficient derivatization into valuable intermediates. A reported procedure details the transformation of a trans-3-{[(benzyloxy)carbonyl]amino}cyclobutanecarboxylic acid into its corresponding alcohol derivative via a mixed anhydride intermediate, achieving an isolated yield of 45% [1]. While not a direct comparison, this illustrates the compound's amenability to functional group interconversion using standard peptide coupling and reduction chemistry.

Derivatization yield
Reported
45% isolated yield for reduction to alcohol via mixed anhydride
Supports synthetic planning; sterically hindered acid can be elaborated
Patent-reported yield; optimize for specific route
Synthetic Methodology Derivatization Building Block Utility

trans-3-(Cbz-amino)cyclobutanecarboxylic acid – Research Applications


β-Turn Mimetics and Foldamer Synthesis

The primary application is as a building block for β-peptide foldamers. The trans-cyclobutane ring's strong predilection to form C8 hydrogen bonds [1] makes this compound ideal for inducing and stabilizing specific β-turn conformations in synthetic peptides. It should be prioritized over cis-cyclobutane or linear β-amino acid analogs when a rigid, predictable turn structure is the design goal for targeting protein-protein interactions or developing novel antimicrobial peptidomimetics.

Chiral Building Blocks for Medicinal Chemistry Libraries

The presence of a protected amine (Cbz) and a free carboxylic acid makes this compound a versatile chiral scaffold for generating diverse chemical libraries. The documented amenability to derivatization, such as reduction to the alcohol with a 45% yield [2], supports its use in synthesizing novel monomers or functionalized intermediates for drug discovery campaigns, where incorporating rigid, three-dimensional motifs is crucial for improving compound properties.

Design and Synthesis of PROTAC Linkers

Given that trans-3-aminocyclobutanecarboxylic acid (the deprotected core) is a known PROTAC (Proteolysis Targeting Chimera) linker , trans-3-(Cbz-amino)cyclobutanecarboxylic acid serves as a protected precursor. Its procurement provides a direct route to this conformationally constrained linker, which can impart favorable rigidity to the PROTAC molecule, potentially influencing ternary complex formation and degradation efficiency compared to more flexible, linear linkers.

Application
Selection Property
Validation Focus
β-Turn mimetics and foldamer design
Trans-cyclobutane core for C8 turn stabilization
Conformational analysis (IR, NMR, or CD) of folded structures
Medicinal chemistry library synthesis
Cbz-protected amine with free acid; amenable to derivatization
Synthetic utility (coupling efficiency, reduction yield, functional group tolerance)
PROTAC linker precursor
Conformationally constrained cyclobutane scaffold for linker rigidity
Ternary complex formation and degradation efficiency assays

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